3-Methyl-2-pentanone
Overview
Description
3-Methyl-2-pentanone, also known as Methyl sec-butyl ketone, is an aliphatic ketone and an isomer of 2-hexanone . It is used as a solvent and as an intermediate for syntheses . Its industrial importance is considered low .
Synthesis Analysis
3-Methyl-2-pentanone is produced by base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone, which is dehydrated to 3-methyl-3-penten-2-one over an acid catalyst, followed by hydrogenation over a palladium catalyst .Molecular Structure Analysis
The molecular formula of 3-Methyl-2-pentanone is C6H12O . The average mass is 100.159 Da and the monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis
As an aliphatic ketone, 3-Methyl-2-pentanone can participate in various chemical reactions. For instance, it can undergo oxidation reactions and nucleophilic addition reactions .Physical And Chemical Properties Analysis
3-Methyl-2-pentanone is a colorless liquid with a peppermint-like odor . It has a density of 0.8130 g/mL at 20 °C, a melting point of -83 °C, and a boiling point of 116 °C . It is slightly soluble in water, with a solubility of 2.26 wt % at 20 °C .Scientific Research Applications
1. Biofuel Research
3-Pentanone, closely related to 3-Methyl-2-pentanone, has been identified as a promising biofuel candidate. Studies on H-atom abstraction from 3-pentanone and subsequent isomerization reactions are crucial for understanding its chemical mechanism, especially in biofuel applications (Jia Cheng et al., 2019). Similarly, the oxidation process of 2-pentanone, another similar compound, has been studied for its potential as a fuel or additive, owing to its impressive knock resistance and low emissions of pollutants (Julia Pieper et al., 2019).
2. Atmospheric Chemistry
The atmospheric fate of perfluorinated ketones, including perfluoro-2-methyl-3-pentanone, has been investigated. These substances, used as replacements for halons and CFCs, are studied for their potential greenhouse gas effects and impact on global warming (Yangang Ren et al., 2019). Moreover, the photolysis of perfluoro-2-methyl-3-pentanone under natural sunlight conditions has been explored to understand its environmental implications (B. d'Anna et al., 2005).
3. Enhanced Oil Recovery
3-Pentanone has been applied to enhance water imbibition in coreflooding of fractured carbonate cores. It shows effectiveness in improving oil recovery, especially when an aqueous phase is initially present in the matrix (F. J. Argüelles-Vivas et al., 2020).
4. Flame Retardant Applications
Perfluoro-2-methyl-3-pentanone has been recognized for its flame-retardant properties, finding applications in protecting molten magnesium and as an extinguishing agent. Its synthesis and application in these areas have been detailed, indicating its effectiveness and environmental safety (Wang Zhan-wei, 2011).
Safety And Hazards
Future Directions
While the industrial importance of 3-Methyl-2-pentanone is currently low, it is used as a solvent and as an intermediate for syntheses . Therefore, its future directions might be influenced by developments in these areas.
Relevant Papers There are several papers related to 3-Methyl-2-pentanone. For instance, one study unraveled the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances . Another paper discussed the inhibitory effect and mechanism of perfluoro(2-methyl-3-pentanone) on the combustion of gasoline blended with biomass additives .
properties
IUPAC Name |
3-methylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHCLUNTQKBZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021634 | |
Record name | 3-Methyl-2-pentanone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4021634 | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Methyl-2-pentanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
11.6 [mmHg] | |
Record name | 3-Methyl-2-pentanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methyl-2-pentanone | |
CAS RN |
565-61-7 | |
Record name | (±)-3-Methyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpentan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-pentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66492 | |
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Record name | 3-Methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.439 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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